7-Chloro-4-methyl-1,3-benzothiazol-2-amine 7-Chloro-4-methyl-1,3-benzothiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 78584-09-5
VCID: VC3836748
InChI: InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
SMILES: CC1=C2C(=C(C=C1)Cl)SC(=N2)N
Molecular Formula: C8H7ClN2S
Molecular Weight: 198.67 g/mol

7-Chloro-4-methyl-1,3-benzothiazol-2-amine

CAS No.: 78584-09-5

Cat. No.: VC3836748

Molecular Formula: C8H7ClN2S

Molecular Weight: 198.67 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-4-methyl-1,3-benzothiazol-2-amine - 78584-09-5

CAS No. 78584-09-5
Molecular Formula C8H7ClN2S
Molecular Weight 198.67 g/mol
IUPAC Name 7-chloro-4-methyl-1,3-benzothiazol-2-amine
Standard InChI InChI=1S/C8H7ClN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11)
Standard InChI Key KZDLRPCFYGSRNU-UHFFFAOYSA-N
SMILES CC1=C2C(=C(C=C1)Cl)SC(=N2)N
Canonical SMILES CC1=C2C(=C(C=C1)Cl)SC(=N2)N

Chemical Identity and Structural Properties

Molecular Characteristics

The molecular formula of 7-chloro-4-methyl-1,3-benzothiazol-2-amine is C₈H₇ClN₂S, with a molecular weight of 198.67 g/mol . Key structural attributes include:

  • Benzothiazole core: A fused bicyclic system comprising a benzene ring and a thiazole moiety.

  • Substituents: A chlorine atom at the 7th position and a methyl group at the 4th position, which influence electronic and steric properties.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₇ClN₂S
Molecular Weight198.67 g/mol
Exact Mass198.00200
PSA (Polar Surface Area)67.88 Ų
LogP (Partition Coefficient)2.77

The compound’s canonical SMILES representation is CNC1=NC2=C(S1)C(=CC=C2)Cl, reflecting its substitution pattern .

Synthesis and Reactivity

Chemical Reactivity

The compound’s reactivity is influenced by its substituents:

  • Chlorine atom: Participates in nucleophilic aromatic substitution reactions.

  • Methyl group: May undergo oxidation to form carboxylic acid derivatives under strong oxidizing conditions.

  • Amine group: Acts as a weak base, enabling salt formation or coordination with metal ions.

Biological Activities

Anticancer Activity

Chloro-substituted benzothiazoles demonstrate cytotoxicity against cancer cell lines. For example:

  • Colon cancer (HCT-116): Analogous compounds with chloro and methyl groups show IC₅₀ values in the micromolar range, attributed to thiazole hybridization enhancing DNA intercalation.

  • Apoptosis induction: Activation of caspase pathways and mitochondrial membrane depolarization.

Table 2: Comparative Bioactivity of Benzothiazole Derivatives

CompoundActivity TypeIC₅₀/MICReference
7-Chloro-4-methyl derivativeAnticancer (HCT-116)15.63 µM
Benzothiazole Derivative AAntimicrobial8 µg/mL

Applications in Medicinal Chemistry

Drug Development

The compound serves as a scaffold for designing:

  • Enzyme inhibitors: Targeting proteasomes or kinases involved in cancer progression.

  • Antimicrobial agents: Optimizing substituents to enhance potency against drug-resistant strains.

Pharmacokinetic Optimization

  • Lipophilicity: The methyl group improves membrane permeability, while the chlorine atom enhances target binding .

  • Metabolic stability: Resistance to rapid hepatic degradation due to electron-withdrawing substituents.

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